![molecular formula C21H23N5O4 B2884978 6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878719-63-2](/img/structure/B2884978.png)
6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its physical appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Activity Relationships
The structure-activity relationships of arylimidazopyridine cardiotonics have been investigated, revealing the importance of specific substituents for optimal inotropic activity. These studies have led to the discovery of compounds with both inotropic and vasodilator activities, highlighting the potential of such structures in the development of cardiovascular drugs (Robertson et al., 1985).
Additionally, the versatility of related compounds for regioselective synthesis has been demonstrated through reactions with various reagents, suggesting their adaptability in synthesizing targeted molecules with potential pharmacological applications (Ostrovskyi et al., 2011).
Potential Pharmacophores in Drug Design
Compounds within this structural family, such as imidazopyridines and purines, are considered potent pharmacophores widely utilized in drug design and medicinal chemistry. Their structural flexibility allows for the creation of novel compounds with targeted biological activities (Simo et al., 1998).
For instance, mesoionic imidazopyrimidine diones, analogs of purine diones, exhibit unique properties that make them candidates for further pharmacological exploration, potentially leading to new therapeutic agents (Coburn & Taylor, 1982).
Enzymatic Stability and Biological Activity
The enzymatic stability of tricyclic derivatives from the imidazo[1,2-a]-purine group has been studied, providing insights into their metabolic stability and potential efficacy as antiviral agents. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new drug candidates (Muszalska-Kolos et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2-methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-11-7-8-16(30-6)15(9-11)25-13(3)14(4)26-17-18(22-20(25)26)23(5)21(29)24(19(17)28)10-12(2)27/h7-9H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMUJMPBSIWAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2884896.png)
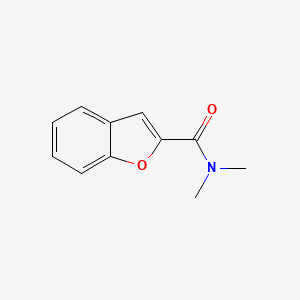
![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)
![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884903.png)
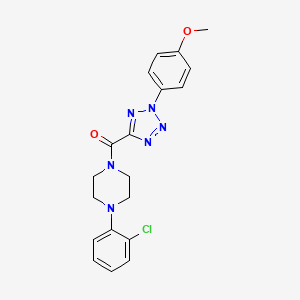
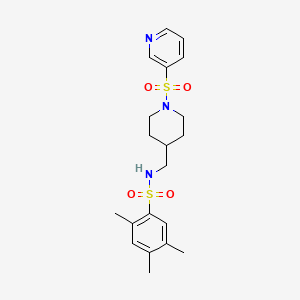
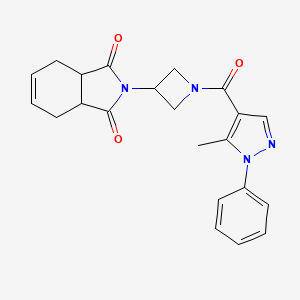

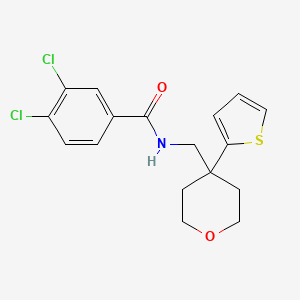
![7-butyl-1-isopropyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2884914.png)
![benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate](/img/structure/B2884915.png)

![ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2884917.png)
